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Compound of Interest

Compound Name: Caffeic acid-13C3

Cat. No.: B10779608

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Caffeic acid-3Cs
in the quantitative analysis of caffeic acid in food matrices. The use of a stable isotope-labeled
internal standard is critical for achieving high accuracy and precision in complex samples by
correcting for analyte losses during sample preparation and for matrix effects during
instrumental analysis.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widespread phenolic acid in the plant kingdom,
found in numerous foods and beverages, including coffee, fruits, vegetables, and wine.[1][2] Its
significant antioxidant, anti-inflammatory, and other health-promoting properties have made its
accurate quantification in food products a key focus for nutritional labeling, quality control, and
research.[1][3]

However, the analysis of caffeic acid is challenging due to its susceptibility to oxidation and
degradation during sample processing. Conventional analytical methods can lead to significant
underestimation of its content. A comparative study on oatmeal, for instance, revealed that a
conventional analytical approach could only recover 32% of the actual caffeic acid content.[4]
The stable isotope dilution assay (SIDA) using Caffeic acid-3Cs as an internal standard
overcomes these limitations, providing a robust and reliable method for quantification.[4]
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Principle of Isotope Dilution Analysis

The core principle of the Stable Isotope Dilution Assay (SIDA) is the addition of a known
quantity of the isotopically labeled analyte (Caffeic acid-13Cs) to the sample at the earliest stage
of preparation. The labeled standard is chemically identical to the native analyte and thus
behaves identically during extraction, purification, and derivatization, experiencing the same
losses. Because the labeled and unlabeled compounds are distinguishable by their mass-to-
charge ratio (m/z) in a mass spectrometer, the ratio of the native analyte to the labeled
standard can be measured. This ratio remains constant throughout the analytical process,
allowing for the precise calculation of the original concentration of the native analyte,
irrespective of sample loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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